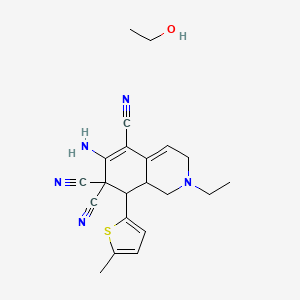
2-(3-ethynylphenyl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-ethynylphenyl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPI-001 and has been studied extensively for its use in cancer treatment, as well as for its potential to act as an androgen receptor inhibitor.
Mechanism of Action
EPI-001 works by binding to the androgen receptor and preventing it from activating genes that promote cancer cell growth. This mechanism of action makes it a promising candidate for cancer treatment, as it specifically targets cancer cells while leaving healthy cells unharmed.
Biochemical and Physiological Effects:
Studies have shown that EPI-001 can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the size of tumors in animal models of prostate cancer. Additionally, EPI-001 has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of EPI-001 is its specificity for the androgen receptor, which makes it a promising candidate for cancer treatment. However, one of the limitations of EPI-001 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on EPI-001. One area of research could focus on improving the solubility of EPI-001 to make it easier to administer in vivo. Another area of research could focus on developing new analogs of EPI-001 with improved potency and specificity for the androgen receptor. Additionally, future research could focus on studying the potential applications of EPI-001 in other types of cancer beyond prostate cancer.
Synthesis Methods
The synthesis of EPI-001 involves a multi-step process that requires several chemical reagents and intermediate compounds. The process starts with the reaction of 3-ethynylaniline with 4-nitrobenzoyl chloride to produce 2-(3-ethynylphenyl)-5-nitrobenzoic acid. This intermediate compound is then reacted with phthalic anhydride to produce 2-(3-ethynylphenyl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione.
Scientific Research Applications
EPI-001 has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of prostate cancer cells by targeting the androgen receptor, which is a key regulator of prostate cancer growth. EPI-001 has also been studied for its potential to treat breast cancer, ovarian cancer, and other types of cancer.
properties
IUPAC Name |
2-(3-ethynylphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N2O5/c1-2-14-4-3-5-18(12-14)24-22(27)19-11-8-16(13-20(19)23(24)28)21(26)15-6-9-17(10-7-15)25(29)30/h1,3-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNUBXQLUQGYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethynylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5187010.png)
![(3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5187013.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5187026.png)


![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5187049.png)

![N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)
![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
![3-isobutyl-1-methyl-8-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5187092.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B5187095.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)